molecular formula C17H19N5O3 B6504929 N-(2H-1,3-benzodioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1448078-02-1

N-(2H-1,3-benzodioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B6504929
CAS No.: 1448078-02-1
M. Wt: 341.4 g/mol
InChI Key: QIXTWOZERKOXSC-UHFFFAOYSA-N
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Description

The compound N-(2H-1,3-benzodioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic small molecule derived from the kinase inhibitor amuvatinib. This derivative was designed to enhance antitumor activity under glucose starvation, a condition prevalent in aggressive tumors.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-12-9-18-10-19-16(12)21-4-6-22(7-5-21)17(23)20-13-2-3-14-15(8-13)25-11-24-14/h2-3,8-10H,4-7,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXTWOZERKOXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-carboxamide derivatives are a well-studied class of compounds due to their modular structure and diverse biological activities. Below is a detailed comparison of compound 6 with analogs from the provided evidence:

Amuvatinib

  • Structure : Parent compound with a pyrimidine core.
  • Activity : Selective cytotoxicity under glucose starvation but less potent than compound 6 .
  • Mechanism : Kinase inhibition; compound 6 outperforms amuvatinib in mitochondrial targeting and mTOR pathway suppression .

4-Hydroxyquinazoline Derivatives (A25–A30, )

  • Structural Features : Piperazine-carboxamide linked to 4-hydroxyquinazoline, with varied aryl substituents (e.g., chloro, fluoro, trifluoromethyl groups).
  • Data :

    Compound Substituent (R-group) Melting Point (°C) Yield (%)
    A25 2-Chloro-6-fluorophenyl 199.5–201.1 51.2
    A26 2-Chloro-5-(trifluoromethyl)phenyl 198.3–202.8 47.8
    A27 2-Chloro-5-methylphenyl 193.7–196.4 54.1
    A28 3-Fluoro-2-methylphenyl 191.2–194.9 49.6

Other Piperazine-Carboxamide Derivatives

  • N-(4-Chloro-3-pyridinyl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide (): Features a difluorobenzodioxole and chloropyridinyl group.
  • N-(2H-1,3-Benzodioxol-5-yl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxamide (): Pyrazolopyridine substituent may influence solubility and target binding.

Mechanistic Distinctions

  • Compound 6 uniquely disrupts mitochondrial function under glucose deprivation, a vulnerability in tumor microenvironments .
  • In contrast, analogs like A25–A30 and ’s compound lack reported mitochondrial targeting, suggesting divergent mechanisms.

Key Research Findings

  • Structural Advantage: The thieno[3,2-d]pyrimidin-4-yl group in compound 6 enhances interactions with mitochondrial proteins or kinases compared to simpler pyrimidine cores .
  • Therapeutic Potential: Compounds targeting metabolic stress (e.g., glucose starvation) may bypass resistance mechanisms in conventional therapies .

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